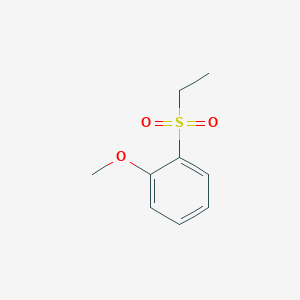

1-(Ethanesulfonyl)-2-methoxybenzene

Description

1-(Ethanesulfonyl)-2-methoxybenzene is a substituted benzene derivative featuring an ethanesulfonyl (-SO₂CH₂CH₃) group at position 1 and a methoxy (-OCH₃) group at position 2. Ethanesulfonyl groups are electron-withdrawing, influencing reactivity, solubility, and biological interactions. This article compares its structural and functional analogs to infer its behavior and applications.

Properties

IUPAC Name |

1-ethylsulfonyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-3-13(10,11)9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDNFDGCXYYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the sulfonylation process. Industrial production methods may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Ethanesulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Chemical Properties and Reactions

1-(Ethanesulfonyl)-2-methoxybenzene is characterized by the presence of an ethanesulfonyl group attached to a methoxy-substituted benzene ring. It undergoes several chemical reactions, including:

- Oxidation : Converts the sulfonyl group to sulfonic acids.

- Reduction : Can yield sulfide or thiol derivatives.

- Substitution : The methoxy group can be replaced through nucleophilic aromatic substitution.

These reactions make it a versatile intermediate in organic synthesis, allowing for the development of more complex molecules.

Scientific Research Applications

- Chemistry : As an intermediate in the synthesis of complex organic molecules, this compound is utilized in creating various derivatives that can exhibit distinct properties and functionalities.

- Biological Studies : Researchers are investigating the biological activities of its derivatives, particularly their potential antimicrobial and anticancer effects. For instance, compounds derived from this sulfonylated benzene have been tested for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

- Medicinal Chemistry : Ongoing research aims to explore its role in drug development. The compound's ability to interact with biological targets makes it a candidate for designing therapeutics with specific mechanisms of action. Studies have indicated that modifications to the sulfonyl group can enhance bioactivity and selectivity towards certain receptors .

- Industrial Applications : In the chemical industry, this compound is used in the production of specialty chemicals and materials that require unique properties. Its stability and reactivity profile make it suitable for various industrial processes .

Case Studies

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against HeLa cells. The mechanism was linked to the compound's ability to bind selectively to specific cellular targets, inhibiting their function and leading to cell death .

- Antimicrobial Properties : In vitro studies demonstrated that certain derivatives showed promising activity against a range of bacterial strains, indicating potential for development into new antimicrobial agents .

- Drug Development : Research highlighted the compound's utility in synthesizing novel drug candidates aimed at treating inflammatory diseases. The combination therapy approach showed enhanced therapeutic effects when used alongside established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB)

- Structure : Propyl chain with two benzimidazole rings at positions 2 and 3, attached to the benzene ring.

- Key Properties: Acts as a Syk kinase inhibitor, blocking NF-κB signaling and reducing pro-inflammatory mediators (e.g., NO, PGE₂) in macrophages . Dose-dependent anti-inflammatory activity (e.g., 50 µM DBMB reduces NO production by 60% in LPS-treated cells) .

- Applications: Potential therapeutic agent for inflammatory diseases .

1-(Azidomethyl)-2-methoxybenzene

1-(2-Fluoropropyl)-2-methoxybenzene (F14)

1-(1-Butoxyethoxy)-2-methoxybenzene (AG)

1-Ethoxy-2-(methylsulfonyl)benzene

1-ETHYNYL-2-METHOXYBENZENE

- Structure : Ethynyl (-C≡CH) group at position 1.

- Molecular Weight : 132.16 g/mol (C₉H₈O) .

- Key Properties: Rigid linear structure due to sp-hybridized carbon. Applications in Sonogashira coupling for carbon-carbon bond formation .

Comparative Analysis Table

Mechanistic and Functional Insights

- Anti-Inflammatory Activity: DBMB’s Syk kinase inhibition reduces downstream NF-κB activation, suppressing iNOS and COX-2 expression . In contrast, ethanesulfonyl derivatives may target similar pathways but lack direct evidence.

- Synthetic Flexibility : Azidomethyl and ethynyl groups enable modular synthesis (e.g., click chemistry), whereas sulfonyl groups enhance electrophilicity for nucleophilic substitutions .

- Material Science : Acetal-containing AG demonstrates reversible bonding, a feature absent in sulfonyl analogs but critical for recyclable polymers .

Biological Activity

1-(Ethanesulfonyl)-2-methoxybenzene, an organic compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by an ethanesulfonyl group attached to a methoxy-substituted benzene ring. Its chemical structure can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ethane in the presence of a base, often using solvents like dichloromethane. This method facilitates the sulfonylation process, yielding high purity and yield of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group acts as an electrophile, capable of reacting with nucleophilic sites on biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Disruption of Cellular Processes : By targeting critical pathways, it can alter cell function and viability.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, compounds similar to this structure have demonstrated potent inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The IC50 values for these compounds against key protein kinases such as EGFR and HER2 were reported in the nanomolar range (0.224 - 0.886 µM), indicating strong cytotoxic potential .

Table 1: Inhibitory Activity Against Protein Kinases

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 6b | EGFR | 0.224 |

| 6b | HER2 | 0.279 |

| 6b | CDK2 | 0.565 |

| 6b | VEGFR2 | 0.886 |

Antimicrobial Activity

In addition to anticancer properties, compounds derived from this compound have shown antimicrobial activity. For example, studies indicate that related propenylbenzenes exhibit fungistatic properties against Candida albicans, with MIC values ranging from 37 to 124 μg/mL .

Case Study: Anticancer Evaluation

A recent study evaluated the antiproliferative activity of various derivatives against cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 0.5 µM, showcasing their potential as therapeutic agents in cancer treatment .

Case Study: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of related compounds, revealing that some derivatives not only inhibited microbial growth but also showed no cytotoxicity towards human red blood cells, highlighting their selectivity and safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.